

An In-depth Technical Guide to the Chemical Properties of 2,4-Dithiouridine

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Compound of Interest

Compound Name: 2,4-Dithiouridine

Cat. No.: B023725

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For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of novel nucleoside analogs is paramount. This guide provides a detailed overview of the chemical and physical characteristics of **2,4-Dithiouridine**, a sulfur-containing pyrimidine nucleoside. Due to the limited direct experimental data on **2,4-Dithiouridine** in publicly available literature, this document synthesizes information from studies on the closely related 2-thiouridine, 4-thiouridine, and 2,4-dithiouracil to project the probable attributes of the title compound.

Core Chemical Properties

2,4-Dithiouridine is a ribonucleoside composed of a 2,4-dithiouracil base attached to a ribose sugar moiety. The systematic IUPAC name for this compound is 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dithione.

Property	Value
Molecular Formula	C ₉ H ₁₂ N ₂ O ₄ S ₂
Molecular Weight	276.33 g/mol
Canonical SMILES	C1=CN(C(=S)NC1=S)[C@H]2--INVALID-LINK--CO)O">C@@HO
InChI Key	Inferred from structure
CAS Number	Not readily available

Physicochemical and Spectroscopic Properties

The introduction of two thione groups in place of the keto groups in uridine is expected to significantly influence its physicochemical and spectroscopic properties.

Predicted Physicochemical Properties

Property	Predicted Value/Characteristic	Rationale/Comparison
pKa	Expected to be lower than uridine.	The electron-withdrawing nature of the thione groups increases the acidity of the N3 proton.
Solubility	Likely soluble in polar organic solvents like DMSO and DMF. Moderate solubility in water. [1]	Similar to 2-thiouridine and 4-thiouridine. [1]
Stability	The dithiouracil ring is relatively stable. The glycosidic bond may be susceptible to cleavage under strong acidic conditions.	General characteristic of nucleosides.
Lipophilicity (LogP)	Higher than uridine.	The replacement of oxygen with sulfur generally increases lipophilicity.

Predicted Spectroscopic Data

Spectroscopic Method	Predicted Characteristics
UV/Visible Spectroscopy	Expected to have two characteristic absorption maxima, likely at longer wavelengths than 2-thiouridine (~273 nm) and 4-thiouridine (~330 nm).[2]
¹ H NMR Spectroscopy	Characteristic signals for the ribose protons and the H5 and H6 protons of the pyrimidine ring. The chemical shifts will be influenced by the presence of the two sulfur atoms.
¹³ C NMR Spectroscopy	The C2 and C4 carbons will show significant downfield shifts into the thione region (~170-200 ppm).
Mass Spectrometry	A clear molecular ion peak corresponding to the calculated molecular weight is expected.

Synthesis of 2,4-Dithiouridine

A plausible synthetic route to **2,4-Dithiouridine** can be devised starting from the readily available precursor, uridine. The following multi-step protocol is proposed based on established methods for the synthesis of thiated nucleosides.

Proposed Experimental Protocol

- **Protection of Ribose Hydroxyl Groups:** The 2', 3', and 5' hydroxyl groups of uridine are first protected to prevent side reactions. This is typically achieved by acetylation using acetic anhydride in pyridine or by silylation using a reagent like tert-butyldimethylsilyl chloride (TBDMSCl).
- **Thionation of the Uracil Ring:** The protected uridine is then subjected to a thionation reaction. A common reagent for converting carbonyls to thiocarbonyls is Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide).[3] This reaction would be performed in an anhydrous solvent such as toluene or dioxane at an elevated temperature to convert both the C2 and C4 keto groups to thione groups. Alternatively, a two-step approach

could be employed, where the 4-keto group is first converted to a 4-triazolyl intermediate, which is then displaced by a sulfur nucleophile, followed by thionation of the 2-keto group.[2]

- Deprotection: The protecting groups on the ribose moiety are removed to yield the final product, **2,4-Dithiouridine**. Acetyl groups can be removed under basic conditions (e.g., with ammonia in methanol), while silyl groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride ($\text{Et}_3\text{N}\cdot 3\text{HF}$).[2][4]
- Purification: The crude product is purified using chromatographic techniques such as silica gel column chromatography or high-performance liquid chromatography (HPLC).



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Proposed synthetic workflow for **2,4-Dithiouridine**.

Chemical Reactivity

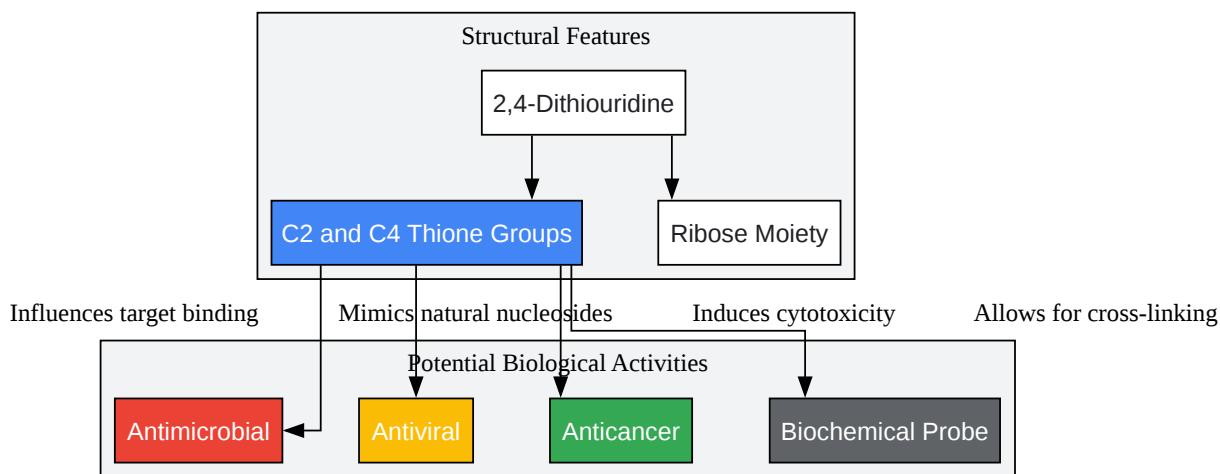
The chemical reactivity of **2,4-Dithiouridine** is dominated by the two thione groups and the hydroxyl groups of the ribose.

- Alkylation: The sulfur atoms are nucleophilic and can be readily alkylated with electrophiles such as alkyl halides. This property is often exploited for chemical probing and cross-linking studies.
- Oxidation: The thione groups can be oxidized to the corresponding sulfinates or sulfonates with oxidizing agents.
- Conversion to Amines: The thione groups can be converted to amino groups, for instance, by treatment with ammonia or other amines, which is a common reaction for thiopyrimidines.
- Reactivity of the 4-Thio Group: In pyrimidine systems, the 4-position is generally more reactive towards nucleophilic substitution than the 2-position.[5] Therefore, selective reaction at the C4-sulfur might be achievable under controlled conditions.

Biological Activity and Potential Applications

While specific biological data for **2,4-Dithiouridine** is scarce, the known activities of related thiated nucleosides suggest several potential areas of application for this compound.

- **Antimicrobial and Antiviral Agents:** Several 2'-deoxy-4'-thio pyrimidine nucleosides have demonstrated cytotoxic and antiviral activities.^[6] 5-substituted 4-thiouridines have shown promising antimicrobial activity, including against *Mycobacterium tuberculosis*. The introduction of sulfur atoms can significantly alter the biological activity compared to their oxygen-containing analogs.
- **Anticancer Agents:** 2'-Deoxy-4'-thiocytidine and related compounds have shown cytotoxicity against various cancer cell lines.^[6]
- **Probes for Nucleic Acid Structure and Function:** Thiouridines are valuable tools in molecular biology. 4-Thiouridine is a photoactivatable ribonucleoside analog used as a photoaffinity label to study RNA-protein interactions.^[7] 2-Thiouridine is known to stabilize RNA duplexes.^{[2][8]} The unique properties of **2,4-Dithiouridine** could make it a useful probe for investigating nucleic acid structure, function, and interactions.



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